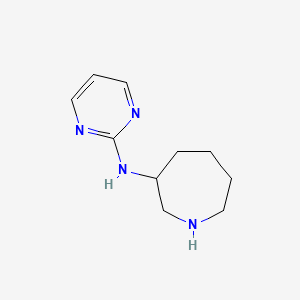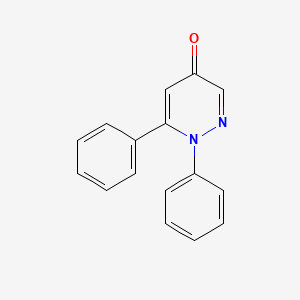![molecular formula C13H17N3OS B7463987 3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione](/img/structure/B7463987.png)
3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MBX-8025 and has been studied for its effects on various physiological and biochemical processes. In
Mecanismo De Acción
The exact mechanism of action of MBX-8025 is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor (PPAR) alpha. This receptor plays a key role in regulating lipid metabolism and inflammation in the body. Activation of PPAR alpha by MBX-8025 leads to increased fatty acid oxidation and decreased inflammation, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and lipid-lowering effects, MBX-8025 has also been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for this disease. MBX-8025 has also been shown to reduce liver steatosis and fibrosis in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MBX-8025 in lab experiments is its specificity for PPAR alpha. This allows researchers to study the effects of PPAR alpha activation without the potential confounding effects of activating other PPAR receptors. However, one limitation of using MBX-8025 is its relatively short half-life, which may make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are many potential future directions for research on MBX-8025. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and dyslipidemia. Further research is needed to determine the optimal dosing and administration of MBX-8025 for these conditions. Another area of interest is the potential use of MBX-8025 in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis. Additional research is needed to better understand the mechanism of action of MBX-8025 and its effects on inflammation in the body. Finally, future research could explore the potential use of MBX-8025 in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of MBX-8025 involves the reaction of 2-amino-4-methylbenzoic acid with thionyl chloride to produce 2-chloro-4-methylbenzoic acid. This compound is then reacted with piperazine to form 4-methylpiperazine-1-carboxylic acid, which is further reacted with 2-mercaptobenzoxazole to produce MBX-8025.
Aplicaciones Científicas De Investigación
MBX-8025 has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as atherosclerosis and diabetes. MBX-8025 has also been studied for its effects on lipid metabolism and has shown promise as a potential treatment for dyslipidemia.
Propiedades
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-14-6-8-15(9-7-14)10-16-11-4-2-3-5-12(11)17-13(16)18/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLILDKMNPCZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CN2C3=CC=CC=C3OC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)


![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7463967.png)
![[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate](/img/structure/B7463980.png)

![(6Z)-6-benzylidene[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B7463990.png)
![4-Sulfonamide-[1-(4-aminobutane)]benzamide](/img/structure/B7463996.png)
![3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B7464000.png)
![ethyl (Z)-2-cyano-3-[4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B7464003.png)